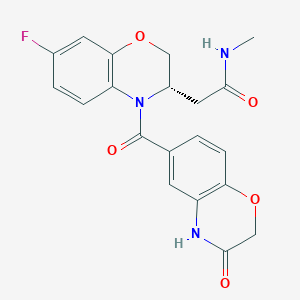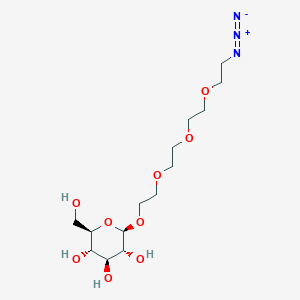
Azido-PEG4-beta-D-glucose
Overview
Description
Azido-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) spacer with a beta-D-glucose moiety and an azide functional group. This unique structure allows it to be used in various chemical reactions, particularly in the field of click chemistry. The PEG spacer enhances solubility in aqueous media, while the beta-D-glucose moiety increases selectivity in PEGylation reactions .
Mechanism of Action
Target of Action
Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media
Result of Action
The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Azido-PEG4-beta-D-glucose plays a significant role in biochemical reactions due to its azide group, which enables Click Chemistry . This chemistry is often used in the synthesis of PROTACs , a new class of drugs that target proteins for degradation
Cellular Effects
Its role in Click Chemistry suggests it may influence cell function by enabling the targeted degradation of specific proteins when used in the synthesis of PROTACs .
Molecular Mechanism
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a cornerstone of Click Chemistry and allows for the creation of complex molecules with high specificity and yield .
Transport and Distribution
Its hydrophilic PEG spacer and D-glucose group suggest it may be soluble in aqueous media , which could influence its distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-beta-D-glucose is typically synthesized through a multi-step process involving the functionalization of PEG and glucose derivatives. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent. The reaction conditions usually involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired purity levels. The compound is then stored under specific conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-beta-D-glucose primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development .
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: Strain-promoted reactions typically use cyclooctynes or dibenzocyclooctyne (DBCO) derivatives under mild conditions
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and can be further functionalized for various applications .
Scientific Research Applications
Azido-PEG4-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugates
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation techniques
Industry: Utilized in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-beta-D-mannose
- Azido-PEG4-beta-D-galactose
- Azido-PEG4-beta-D-glucuronic acid
Uniqueness
Azido-PEG4-beta-D-glucose stands out due to its unique combination of a PEG spacer, beta-D-glucose moiety, and azide group. This structure provides enhanced solubility, selectivity, and reactivity, making it more versatile compared to its analogs .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


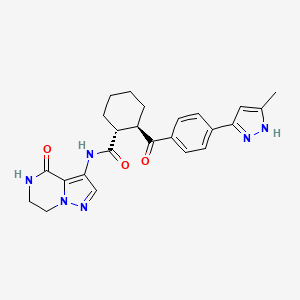
![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
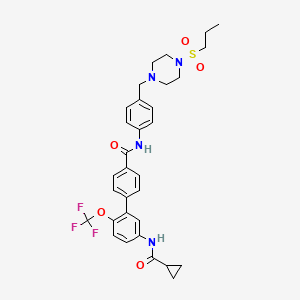
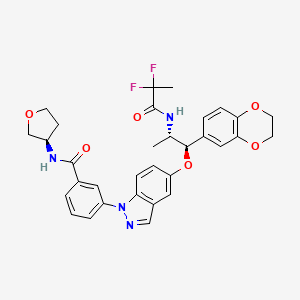
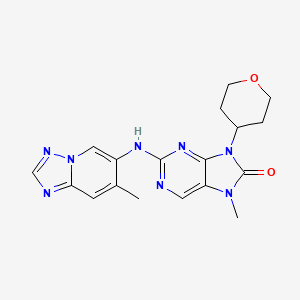
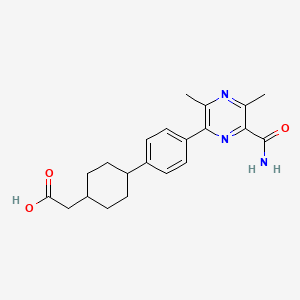
![3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride](/img/structure/B605778.png)
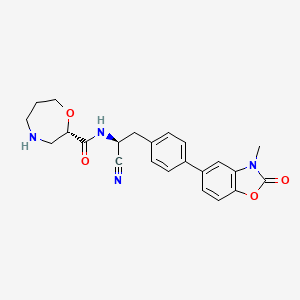
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)
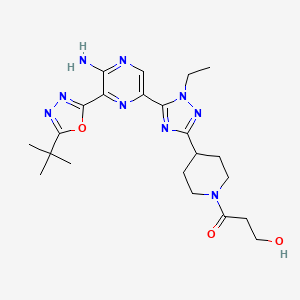
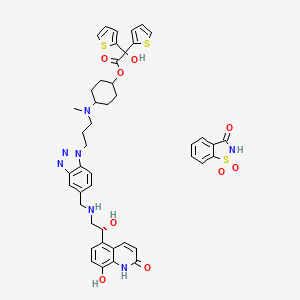
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
